molecular formula C13H21NO6 B1404076 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid CAS No. 1241675-48-8

2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid

Cat. No. B1404076
M. Wt: 287.31 g/mol
InChI Key: RIGIUTCJAUSCIB-UHFFFAOYSA-N
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Description

2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid is a chemical compound with the molecular formula C13H21NO6 . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid can be found in various chemical databases . The compound has a molecular weight of 287.31 .

Scientific Research Applications

Solvent Dependent Reactions and Synthesis

Research conducted by Rossi et al. (2007) demonstrated the solvent-dependent reactions of related compounds, leading to the synthesis of various pyrrolidine derivatives. These studies highlighted the flexibility of these compounds in synthetic chemistry, allowing for the creation of a diverse range of molecules under different conditions (Rossi et al., 2007).

Structural and Tautomeric Studies

Li, Larsen, and Brooker (2003) explored the structure and tautomers of pyrroles, including compounds closely related to 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid. Their work provides insights into the structural dynamics and tautomeric forms of these compounds, which are crucial for understanding their reactivity and potential applications (Li, Larsen, & Brooker, 2003).

Asymmetric Synthesis

The asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, as researched by Xue et al. (2002), involves compounds structurally similar to 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid. This area of study is significant for the development of stereochemically complex molecules, which have applications in pharmaceuticals and materials science (Xue et al., 2002).

Catalytic Asymmetric Acylation

Terakado and Oriyama (2006) investigated the catalytic asymmetric acylation of alcohols using chiral 1,2-diamine derived from (S)-Proline, which relates to the tert-butoxycarbonyl group's role in protecting and activating functional groups in synthetic chemistry. This research contributes to the field of asymmetric synthesis, important in creating chiral molecules for various applications (Terakado & Oriyama, 2006).

Crystal Structure Analysis

Studies on the crystal structure of related pyrrolidine compounds, such as those by Yuan et al. (2010) and Rajalakshmi et al. (2013), provide insights into the molecular configurations of these compounds. Understanding their crystal structures aids in the design and synthesis of new materials and pharmaceuticals (Yuan et al., 2010); (Rajalakshmi et al., 2013).

Vorbrüggen (2008) explored the introduction of N-Boc groups into amino acids, highlighting the role of tert-butoxycarbonyl derivatives in amino acid modification. This research is crucial for peptide synthesis and the development of pharmaceuticals (Vorbrüggen, 2008).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) focused on the N-tert-butoxycarbonylation of amines, showcasing the versatility of tert-butoxycarbonyl derivatives in protecting and modifying amines, which is vital in organic synthesis and drug development (Heydari et al., 2007).

properties

IUPAC Name

2-[4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIUTCJAUSCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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